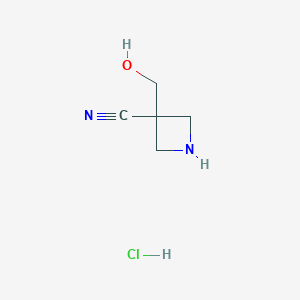

3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H8N2O·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride typically involves the reaction of azetidine with formaldehyde and hydrogen cyanide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to achieve the required purity levels for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as alcohols and amines are used in the presence of acid or base catalysts.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary amines.

Substitution: Ethers and esters.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the potential of 3-(hydroxymethyl)azetidine derivatives as inhibitors of DNA polymerase Theta (Polθ), which is implicated in the repair of DNA damage in cancer cells, particularly those deficient in BRCA genes. These compounds have shown promising antiproliferative effects in vitro against DNA repair-compromised cancer cell lines, indicating their potential as targeted therapies in oncology .

Inflammatory Diseases

The compound has been investigated for its therapeutic potential in treating inflammatory diseases. Research indicates that derivatives of azetidine compounds can modulate immune responses and may be effective against conditions such as rheumatoid arthritis and atopic dermatitis. The mechanism involves the modulation of cytokine production and immune cell activity, making these compounds candidates for further clinical development .

Building Block for Drug Synthesis

3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride serves as an important intermediate in the synthesis of various heterocyclic compounds, which are critical in drug discovery. Its ability to undergo various chemical transformations allows for the creation of complex molecular architectures that can exhibit diverse biological activities .

Peptidomimetics and Catalysis

The compound's structure enables its use in developing peptidomimetics—molecules that mimic peptides' biological activity—enhancing the efficacy and stability of therapeutic agents. Additionally, azetidines have been utilized as ligands in catalytic processes, showcasing their versatility in synthetic organic chemistry .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a bio-isostere, mimicking the structure and function of other biologically active molecules. This allows it to interact with enzymes, receptors, and other proteins, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Hydroxymethyl-azetidine: A structurally similar compound with potential biological activity.

Pyrrolidin-3-ol: Another bio-isostere with similar applications in drug design.

Azetidine-3-carbonitrile: A related compound with different functional groups and reactivity.

Uniqueness

3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride is unique due to its combination of a hydroxymethyl group and a nitrile group on the azetidine ringIts ability to undergo various chemical reactions and its potential as a bio-isostere make it a valuable compound in scientific research .

Activité Biologique

3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring structure, which is a four-membered saturated heterocyclic compound. The presence of a hydroxymethyl group and a carbonitrile moiety contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C5H8ClN2O |

| Molecular Weight | 150.58 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Mechanisms of Biological Activity

Research indicates that this compound acts primarily as an inhibitor of low-fidelity DNA polymerase Theta (Polθ), which is implicated in DNA repair processes. Inhibition of Polθ is particularly relevant in BRCA-deficient tumors, where it may offer a synthetic-lethal approach to cancer therapy . The compound's structural characteristics allow it to effectively interact with the enzyme, potentially leading to reduced tumor cell proliferation.

Case Studies and Research Findings

- Inhibition of DNA Polymerase Theta : A study highlighted the development of 3-hydroxymethyl-azetidine derivatives as potent Polθ inhibitors. The lead compound showed significant antiproliferative effects in DNA repair-compromised cells, suggesting its utility in targeting specific cancer types .

- Antiproliferative Properties : Further investigations demonstrated that derivatives of the compound exhibited favorable pharmacokinetics and significant activity against various cancer cell lines. For instance, the optimized derivative C1 was noted for its effectiveness in inhibiting growth in BRCA-deficient tumors, showcasing the potential for targeted cancer therapies .

- Comparison with Related Compounds : The biological activity of this compound was compared with other azetidine-based compounds. It was found to possess unique properties that enhance its effectiveness as a therapeutic agent, particularly in the context of synthetic lethality in cancer treatments .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

- Targeting DNA Repair Mechanisms : Inhibition of Polθ represents a novel approach to treating cancers with specific genetic backgrounds.

- Potential for Drug Development : The compound's unique structure offers opportunities for further modifications to enhance efficacy and reduce side effects.

- Research Implications : Ongoing studies are needed to fully elucidate the mechanisms and optimize the therapeutic potential of this compound.

Propriétés

IUPAC Name |

3-(hydroxymethyl)azetidine-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c6-1-5(4-8)2-7-3-5;/h7-8H,2-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKRIKOVZFEVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.